molecular formula C7H7BrFN5S B2540974 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946823-63-7

5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2540974
CAS No.: 1946823-63-7
M. Wt: 292.13
InChI Key: SDMFWQREIHQNCI-UHFFFAOYSA-N
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Description

5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a pyrazole ring, a thiadiazole ring, and various substituents including bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common route involves the formation of the pyrazole ring followed by the introduction of the thiadiazole moiety. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole
  • 4-bromo-1-(2-fluoroethyl)-5-(isobutoxymethyl)-1H-pyrazole

Uniqueness

5-[4-bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both the pyrazole and thiadiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[4-bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN5S/c8-4-3-11-14(2-1-9)5(4)6-12-13-7(10)15-6/h3H,1-2H2,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMFWQREIHQNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)C2=NN=C(S2)N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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